4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, an azetidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and azetidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution and coupling reactions. For instance, the synthesis might involve the use of chlorinating agents, trifluoromethylating reagents, and coupling agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized pyridine compounds .
Scientific Research Applications
4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the azetidine and carboxamide groups.
4-(Trifluoromethyl)pyridine: Another similar compound used in various chemical applications.
Uniqueness
4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs .
Properties
Molecular Formula |
C15H12ClF3N4O2 |
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Molecular Weight |
372.73 g/mol |
IUPAC Name |
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxypyridine-2-carboxamide |
InChI |
InChI=1S/C15H12ClF3N4O2/c16-11-3-8(15(17,18)19)5-22-14(11)23-6-10(7-23)25-9-1-2-21-12(4-9)13(20)24/h1-5,10H,6-7H2,(H2,20,24) |
InChI Key |
OFCHGUOTKXLEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=CC(=NC=C3)C(=O)N |
Origin of Product |
United States |
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